molecular formula C6H9BrN2O2S2 B8511603 2-(5-Bromothiazol-2-yl)propane-2-sulfonamide

2-(5-Bromothiazol-2-yl)propane-2-sulfonamide

Cat. No.: B8511603
M. Wt: 285.2 g/mol
InChI Key: ANOROHOVEQOVIZ-UHFFFAOYSA-N
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Description

2-(5-Bromothiazol-2-yl)propane-2-sulfonamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiazole ring and a sulfonamide group attached to the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiazol-2-yl)propane-2-sulfonamide typically involves the bromination of a thiazole precursor followed by sulfonamide formation. One common method involves the bromination of 2-aminothiazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The resulting 5-bromo-2-aminothiazole is then reacted with propane-2-sulfonyl chloride in the presence of a base like triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiazol-2-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2-(5-Bromothiazol-2-yl)propane-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiazol-2-yl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The bromine atom and thiazole ring contribute to the compound’s binding affinity and specificity for its targets. For example, in antimicrobial applications, the compound may inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-2-sulfonamide: Similar structure but with a thiophene ring instead of a thiazole ring.

    2-(4-Bromophenyl)thiazole: Similar structure but with a phenyl group instead of a sulfonamide group.

    5-Bromo-2-thiophenesulfonamide: Similar structure but with a thiophene ring and sulfonamide group.

Uniqueness

2-(5-Bromothiazol-2-yl)propane-2-sulfonamide is unique due to the combination of its brominated thiazole ring and sulfonamide group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H9BrN2O2S2

Molecular Weight

285.2 g/mol

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)propane-2-sulfonamide

InChI

InChI=1S/C6H9BrN2O2S2/c1-6(2,13(8,10)11)5-9-3-4(7)12-5/h3H,1-2H3,(H2,8,10,11)

InChI Key

ANOROHOVEQOVIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(S1)Br)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Step 4 (2.50 g, 7.02 mmol) was taken up in THF (80 mL) at room temperature, and NaOMe (25% in MeOH, 1.52 g, 7.02 mmol) was added. After 30 min at room temperature, the suspension was evaporated to dryness, providing a white solid. The solid was taken up in water (50 mL), and a solution of NaOAc (3.17 g, 38.6 mmol) and hydroxylamine-O-sulfonic acid (3.97 g, 35.1 mmol) in water (25 mL) was added while cooling the reaction (0° C.). The reaction was vigorously stirred at room temperature overnight (a white solid precipitated after 15-30 min). The reaction was extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated. The resulting white residue was triturated with CH2Cl2 and filtered to provide 2-(5-bromo-1,3-thiazol-2-yl)propane-2-sulfonamide (1.58 g, 79%) as a white powder. ESI: [M+H]+ m/z 284.9/286.9.
Name
product
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
Quantity
3.17 g
Type
reactant
Reaction Step Three
Quantity
3.97 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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